molecular formula C7H6N2OS2 B061008 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 176530-46-4

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B061008
M. Wt: 198.3 g/mol
InChI Key: OSEVYTJMMHAQGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved over time to more efficient methods. Initially, a three-step synthesis process that included two chromatography steps was common. However, a more sustainable approach has been developed, allowing for the synthesis of these compounds via a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Spectral and biological analyses have been conducted to establish the molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives. Techniques such as FTIR, UV-Vis, and 1H-NMR spectroscopy have been utilized to determine the structure, confirming the presence of key functional groups and the overall molecular framework. These studies have also explored the antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (R. et al., 2016).

Chemical Reactions and Properties

Various chemical reactions have been employed to synthesize and modify thieno[2,3-d]pyrimidin-4(3H)-ones, including the Gewald reaction, cyclocondensation, and reactions involving aromatic isocyanates and isothiocyanates. These methods have facilitated the development of a broad range of derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in organic synthesis (Adib et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including solubility, melting points, and crystallinity, are crucial for their application in drug formulation and other chemical processes. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, indicating potential for rapid and scalable production (Hesse et al., 2007).

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2007) synthesized novel derivatives of 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. One compound, in particular, showed potent analgesic activity and more potent anti-inflammatory activity compared to diclofenac sodium, a standard reference drug. The compounds also exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).

  • Synthesis and Potential Pharmacological Properties : Dave et al. (1997) reported the synthesis of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds were S-methylated, and the study was conducted with the objective to explore their pharmacological properties (Dave, Shah, & Shah, 1997).

  • Synthesis of Derivatives for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters. Some of these compounds exhibited analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

  • Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a known chemotherapy drug (Hafez & El-Gazzar, 2017).

  • Green Synthesis Approach : Shi et al. (2018) developed a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly option for synthesizing this class of compounds (Shi et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for research on 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and similar compounds could involve further exploration of their anticancer activity , as well as the development of more efficient synthesis methods .

properties

IUPAC Name

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEVYTJMMHAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363213
Record name 6N-419S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

176530-46-4
Record name 6N-419S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Kawai, Y Endo, T Asano, S Amano… - Journal of Medicinal …, 2014 - ACS Publications
The discovery of a new series of potent phosphodiesterase 7 (PDE7) inhibitors is described. Novel thieno[3,2-d]pyrimidin-4(3H)-one hit compounds were identified from our chemical …
Number of citations: 23 pubs.acs.org
A Perdicaro, G Granata, A Marrazzo… - Synthetic …, 2008 - Taylor & Francis
Thio‐aryl methane sulfonamide derivatives of 4‐quinazolinone and thieno[2,3‐d]pyrimidin‐4‐one were synthesized using powdery copper/copper(I) iodide as catalyst; their structural …
Number of citations: 9 www.tandfonline.com
F Vincent - 2018 - search.proquest.com
Synthesis of potent, selective and drug-like inhibitors of the human geranylgeranyl pyrophosphate synthase (hGGPPS) has been a challenge in the last decades. Many reports highlight …
Number of citations: 4 search.proquest.com
YH Song, HY Son - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
A series of novel 1‐phenylthieno[1,2,4]triazolo[4,3‐a]pyrimidin‐5(4H)‐one derivatives 5 and 6 were synthesized by oxidative cyclization of thienopyrimidinonyl hydrazones using …
Number of citations: 17 onlinelibrary.wiley.com
遠藤勇介 - 2015
Number of citations: 4

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